

Spectroscopic Profile of 2-Nitroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-nitroquinoline**, a significant heterocyclic compound utilized in various research and development sectors, including drug discovery. This document, intended for researchers, scientists, and professionals in drug development, details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-nitroquinoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|--------------------------------------|--------------|-------------|------------|
| Data not available in search results | | | |



¹³C NMR (Carbon-13 NMR) Data

While a complete peak list with assignments is not available in the provided search results, the existence of ¹³C NMR data for **2-nitroquinoline** is confirmed.[1] Aromatic compounds typically exhibit signals in the range of 100-160 ppm. The carbons attached to the nitro group and the nitrogen atom in the quinoline ring are expected to be significantly deshielded, appearing at higher chemical shifts.

Infrared (IR) Spectroscopy

A specific experimental IR peak list for **2-nitroquinoline** was not found in the search results. However, based on the functional groups present (nitro group and aromatic quinoline ring), the following characteristic absorption bands are expected.[2][3]

| Wavenumber (cm ⁻¹) | Intensity | Vibrational Mode | Functional Group |
|-----------------------------------|-------------|---------------------------|------------------|
| ~1550 - 1475 | Strong | Asymmetric N-O Stretch | Nitro (Ar-NO2) |
| ~1360 - 1290 | Strong | Symmetric N-O Stretch | Nitro (Ar-NO2) |
| ~3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic (C-H) |
| ~1600 - 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

Mass Spectrometry (MS)

The mass spectrum of **2-nitroquinoline** provides crucial information about its molecular weight and fragmentation pattern.

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |
|----------------------------|--------------------|-------------------------|
| 174 | High | Molecular Ion [M]+ |
| 128 | High | [M - NO ₂]+ |
| 101 | Medium | Further Fragmentation |



Data sourced from PubChem CID 87759.[1]

Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of NMR, IR, and MS spectra of aromatic nitro compounds like **2-nitroquinoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A few milligrams of **2-nitroquinoline** are dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in an NMR tube.[4][5] The concentration is adjusted to obtain a good signal-to-noise ratio.[6]

Instrumentation and Data Acquisition:

- Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.[7]
- ¹H NMR: The proton NMR spectrum is acquired using a standard pulse sequence. The spectral width is set to cover the aromatic and any other relevant regions. The number of scans is optimized to achieve a good signal-to-noise ratio.[4]
- ¹³C NMR: The carbon-13 NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.[6][8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples like **2-nitroquinoline**, the following methods are commonly employed:

- Potassium Bromide (KBr) Pellet Method: A small amount of finely ground 2-nitroquinoline is mixed with dry KBr powder. The mixture is then pressed under high pressure to form a thin, transparent pellet, which is placed in the IR beam.
- Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly
 onto the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good
 contact. The IR beam is then passed through the crystal.



Instrumentation and Data Acquisition: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules like **2-nitroquinoline**.[9] In this technique, the sample is vaporized and bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion (M⁺).[9][10]

Instrumentation and Data Acquisition:

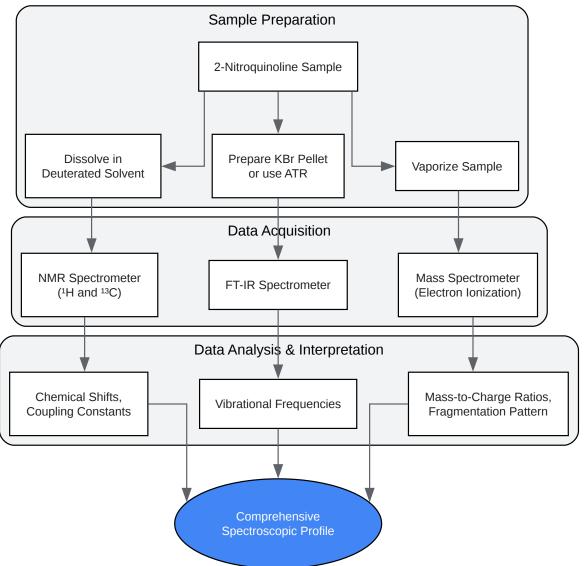
- Inlet System: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).[10]
- Mass Analyzer: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio (m/z).[9]
- Detection: An electron multiplier or other suitable detector records the abundance of each ion. The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-nitroquinoline**.



General Workflow for Spectroscopic Analysis Sample Preparation



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